N-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C13H12ClN5 |
|---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H12ClN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-4-2-3-5-11(10)14/h2-6,8,15H,7H2,1H3 |
InChI Key |
KMAFVWPFQPYCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 269.73 g/mol. The presence of the triazole and pyrimidine rings contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The IC50 values ranged from 0.43 to 3 μM , indicating potent activity compared to standard chemotherapeutics like CA-4 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.43 |
| A549 | 0.38 |
| MDA-MB-231 | 3.00 |
The mechanism underlying the anticancer activity of this compound has been investigated through various biochemical assays:
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have been documented regarding the efficacy of triazolo-pyrimidines in cancer treatment:
- Study on HeLa Cells : A detailed study revealed that modifications in the substituents at the 2-position of the triazolopyrimidine scaffold can enhance antiproliferative activity. The most active derivative exhibited an IC50 value significantly lower than that of CA-4 .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may yield synergistic effects, enhancing overall therapeutic efficacy against resistant cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12ClN5
- Molecular Weight : 273.72 g/mol
- CAS Number : 898919-13-6
The compound features a triazolo-pyrimidine core which is known for its pharmacological properties. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability in biological systems.
Medicinal Chemistry
N-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been investigated for its potential as a therapeutic agent:
- Anticancer Activity : Research indicates that this compound can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibiting CDK2 may lead to reduced proliferation of cancer cells .
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound exhibit antiviral activity, making it a candidate for further exploration in antiviral drug development .
The compound has shown promise in various biological assays:
- Antimicrobial Activity : Its derivatives have been tested against bacterial and fungal strains, demonstrating significant antimicrobial properties comparable to standard antibiotics .
- Immunological Effects : Some studies have highlighted the potential immunomodulatory effects of this compound, suggesting its utility in treating immune-related disorders .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Mechanism
In a study focusing on the anticancer properties of this compound, researchers found that the compound effectively induced apoptosis in cancer cell lines by inhibiting CDK2 activity. This inhibition led to cell cycle arrest and subsequent cell death. Detailed cytometric analysis revealed significant changes in cell morphology consistent with apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various derivatives of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the triazolo-pyrimidine structure enhanced antibacterial activity, providing insights into structure-activity relationships that could guide future drug design .
Industrial Applications
Beyond medicinal use, this compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Its derivatives are explored for applications in agrochemicals and pharmaceuticals due to their diverse biological activities and potential for further functionalization .
Chemical Reactions Analysis
Reaction Conditions
| Parameter | Details |
|---|---|
| Reactants | 2-chlorobenzoyl chloride, 5-methyl- triazolo[1,5-a]pyrimidine-7-amine |
| Base | Pyridine or similar catalysts |
| Solvent | Dichloromethane or DMF |
| Temperature | Room temperature to reflux |
Knoevenagel Condensation
In broader triazolopyrimidine synthesis, the Knoevenagel reaction plays a critical role. For example, ethyl cyanoacetate and benzaldehyde derivatives undergo condensation catalyzed by TMDP (a Lewis base), forming intermediates that cyclize with 3-amino-1,2,4-triazole to yield the fused ring system . While not directly describing the target compound, this mechanism highlights the importance of nucleophilic attack and intramolecular cyclization in forming triazolopyrimidines.
Nucleophilic Substitution
The chlorobenzyl group facilitates nucleophilic substitution reactions , enabling modifications such as replacing the chloride with other functional groups (e.g., hydroxyl, amino). This reactivity is pivotal for generating derivatives with altered lipophilicity or target-binding affinity.
Key Reaction Types
-
Amination : The primary amine group at the 7-position can participate in alkylation or acylation reactions.
-
Electrophilic Substitution : The pyrimidine ring’s nitrogen atoms may direct electrophilic substitution at specific positions.
-
Cycloadditions : The triazole ring’s electron-deficient nature makes it susceptible to [3+2] cycloadditions (e.g., with alkynes or alkenes).
Stability and Solvent Effects
The compound’s stability under acidic or basic conditions depends on the solvent. For instance, ethanol/water mixtures are often used in synthesis to optimize yields .
Comparative Analysis of Reaction Conditions
Biological Target Interactions
While not directly a chemical reaction, the compound’s reactivity with biological targets (e.g., enzymes) is influenced by its substituents. For example, the chlorobenzyl group enhances lipophilicity, potentially improving binding to hydrophobic pockets in proteins.
References TMDP-catalyzed Knoevenagel condensation for triazolopyrimidine synthesis. Nucleophilic substitution reactivity of chlorobenzyl groups. Cyclization of 2-chlorobenzoyl chloride for amine bond formation.
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
The biological and physicochemical properties of triazolopyrimidines are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Difluoroethyl substituents (e.g., Compound 36 ) enhance lipophilicity and metabolic stability, critical for antimalarial activity.
Aromatic vs. Aliphatic Substituents :
- Phenethyl or tetrahydronaphthyl groups (e.g., Compound 5 ) improve solubility and target engagement in hydrophobic pockets, as seen in Plasmodium falciparum inhibitors.
Electron-Withdrawing vs. Methoxy groups (e.g., Compound 38 ) may improve solubility but reduce membrane permeability.
Preparation Methods
Formation of the Triazolopyrimidine Scaffold
The triazolopyrimidine core is synthesized through cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1,3-diketones. For example, reaction with 1-phenylbutane-1,3-dione in refluxing acetic acid yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate (compound A ). Hydrolysis of A under basic conditions (e.g., NaOH/EtOH) produces the corresponding carboxylic acid, which is converted to acyl chloride 30 using thionyl chloride (Scheme 1).
Reaction Conditions:
-
Temperature: 110–120°C (reflux)
-
Solvent: Acetic acid
Alternative Routes via Direct Amination
Reductive Amination of Ketone Intermediates
An alternative pathway involves reductive amination of 5-methyl-[1,2,]triazolo[1,5-a]pyrimidin-7-one with 2-chlorobenzylamine using sodium cyanoborohydride (NaBH3CN) in methanol (Scheme 3).
Key Parameters:
Comparative Analysis of Synthetic Methods
Table 1: Efficiency of Preparation Methods
| Method | Reaction Time | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation | 8–10 hours | 110°C | 68–75 | 95–98% |
| Coupling | 4–6 hours | 0–5°C | 62–70 | 97–99% |
| Reductive Amination | 12–16 hours | 25°C | 55–60 | 90–92% |
Mechanistic Considerations
Regioselectivity in Cyclocondensation
The regioselectivity of triazole-pyrimidine fusion is governed by electronic effects. Electron-withdrawing groups on the diketone favor formation of the 5-methyl-7-aryl configuration, as observed in A . Density functional theory (DFT) calculations suggest that the transition state for cyclization is stabilized by conjugation between the triazole nitrogen and diketone carbonyl.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, Ar-H), 4.65 (s, 2H, CH2), 2.51 (s, 3H, CH3).
-
HRMS : m/z [M+H]⁺ calcd. for C14H12ClN5: 302.0812; found: 302.0809.
Industrial-Scale Adaptations
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and its analogs?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) of a 7-chloro-triazolopyrimidine precursor with 2-chlorobenzylamine. Key steps include:
- Using polar aprotic solvents (e.g., NMP or DMF) under inert gas (N₂) to stabilize reactive intermediates .
- Optimizing reaction temperature (typically 80–120°C) and stoichiometric ratios (amine:chloro-precursor ≈ 1.1:1) to minimize byproducts .
- Purification via column chromatography (ethyl acetate/light petroleum gradients) or recrystallization .
Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?
- Methodology :
- 1H/13C NMR : Key diagnostic signals include aromatic protons (δ 7.4–7.8 ppm for chlorobenzyl), triazolopyrimidine protons (δ 6.4–8.2 ppm), and methyl groups (δ 2.4–2.5 ppm) .
- HRMS/ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 303 for a structurally similar compound) .
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., bond angles and torsion angles in the triazolopyrimidine core) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodology :
- Enzyme inhibition : Test against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) using UV-spectrophotometric NADH oxidation assays .
- Antiproliferative activity : Use cancer cell lines (e.g., HCT-116 or MCF-7) with MTT assays and IC50 calculations .
- Microtubule polymerization : Monitor tubulin assembly via fluorescence-based assays (e.g., paclitaxel-binding competitive studies) .
Advanced Research Questions
Q. How do substituent modifications at the 5-methyl and 7-amine positions affect target binding and selectivity?
- Structure-Activity Relationship (SAR) Insights :
- Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with PfDHODH (PDB: 3I65) or tubulin (PDB: 1JFF) .
Q. What strategies resolve contradictions in cytotoxicity vs. enzymatic inhibition data?
- Case Study : A compound may show strong PfDHODH inhibition (IC50 = 20 nM) but poor in vivo antimalarial efficacy due to poor solubility or efflux pump interactions.
- Resolution Steps :
Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -NH2) at non-critical positions .
Efflux pump inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in animal models .
Pharmacokinetic profiling : Measure plasma half-life (t1/2) and volume of distribution (Vd) in rodents .
Q. How is metabolic stability assessed, and what structural features improve pharmacokinetics?
- Methodology :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Key findings :
- 2-Chlorobenzyl group reduces CYP3A4-mediated oxidation compared to unsubstituted benzyl .
- Methyl groups at the 5-position decrease hepatic clearance by 50% in rodent models .
Key Research Gaps and Recommendations
- Mechanistic ambiguity : The compound’s dual activity (PfDHODH/tubulin) requires target engagement studies (e.g., cellular thermal shift assays) .
- Resistance profiling : Evaluate cross-resistance in PfDHODH-mutant parasites or multidrug-resistant cancer cells .
- In vivo efficacy : Prioritize compounds with logP < 3 and t1/2 > 6 hours for murine malaria or xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
